molecular formula C4H8ClNO3 B12852448 N-Hydroxy-2,2-dimethoxyacetimidoyl chloride

N-Hydroxy-2,2-dimethoxyacetimidoyl chloride

Cat. No.: B12852448
M. Wt: 153.56 g/mol
InChI Key: SZTXPCORZLQLRI-UTCJRWHESA-N
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Description

N-Hydroxy-2,2-dimethoxyacetimidoyl chloride is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a hydroxyl group, two methoxy groups, and an imidoyl chloride functional group. Its structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2,2-dimethoxyacetimidoyl chloride typically involves the reaction of N-hydroxy-2,2-dimethoxyacetamide with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

N-Hydroxy-2,2-dimethoxyacetamide+Thionyl chlorideN-Hydroxy-2,2-dimethoxyacetimidoyl chloride+Sulfur dioxide+Hydrogen chloride\text{N-Hydroxy-2,2-dimethoxyacetamide} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} N-Hydroxy-2,2-dimethoxyacetamide+Thionyl chloride→N-Hydroxy-2,2-dimethoxyacetimidoyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2,2-dimethoxyacetimidoyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted by various nucleophiles, such as amines, alcohols, and thiols, to form corresponding derivatives.

    Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form a carbonyl group, while reduction reactions can convert the imidoyl chloride to an amine.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form N-hydroxy-2,2-dimethoxyacetamide and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Hydrolysis Conditions: Aqueous acidic or basic conditions

Major Products

The major products formed from these reactions include various substituted derivatives, amines, and carbonyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Hydroxy-2,2-dimethoxyacetimidoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, for various biochemical studies.

    Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-Hydroxy-2,2-dimethoxyacetimidoyl chloride involves its ability to react with nucleophiles and form covalent bonds with target molecules. This reactivity is primarily due to the presence of the imidoyl chloride functional group, which is highly electrophilic. The compound can modify proteins and other biomolecules by reacting with nucleophilic amino acid residues, such as lysine and cysteine, thereby altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxysuccinimide: Used as an activating reagent for carboxylic acids in peptide synthesis.

    N-Hydroxyphthalimide: Employed in the synthesis of various organic compounds and as a catalyst in oxidation reactions.

    N-Hydroxybenzotriazole: Utilized in peptide coupling reactions and as a stabilizer for reactive intermediates.

Uniqueness

N-Hydroxy-2,2-dimethoxyacetimidoyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in chemical synthesis. Unlike other similar compounds, it can participate in a broader range of reactions, making it a valuable tool in both academic and industrial research.

Properties

Molecular Formula

C4H8ClNO3

Molecular Weight

153.56 g/mol

IUPAC Name

(1Z)-N-hydroxy-2,2-dimethoxyethanimidoyl chloride

InChI

InChI=1S/C4H8ClNO3/c1-8-4(9-2)3(5)6-7/h4,7H,1-2H3/b6-3-

InChI Key

SZTXPCORZLQLRI-UTCJRWHESA-N

Isomeric SMILES

COC(/C(=N/O)/Cl)OC

Canonical SMILES

COC(C(=NO)Cl)OC

Origin of Product

United States

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